AZ3451
Overview
Description
AZ3451 is a potent antagonist of the protease-activated receptor-2 (PAR2), a member of the G protein-coupled receptor family. This compound has shown significant potential in modulating inflammatory responses, making it a valuable tool in scientific research, particularly in the study of inflammation-related diseases .
Mechanism of Action
Target of Action
AZ3451, also known as “(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide”, is a potent antagonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a member of the G-protein coupled receptors and is involved in the regulation of various inflammation diseases .
Mode of Action
This compound binds to a remote allosteric site outside the helical bundle of PAR2 . This binding prevents structural rearrangements required for receptor activation and signaling . It has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes .
Biochemical Pathways
The P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways are involved in the protective effect of this compound . These pathways play crucial roles in inflammation response, apoptosis, autophagy, and cellular senescence .
Pharmacokinetics
It’s known that this compound is highly lipophilic, which coincides with the hydrophobic nature of the binding pocket within the membrane . This suggests that the compound may have good membrane permeability, which is a key factor affecting bioavailability.
Result of Action
This compound has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes . It attenuates chondrocytes apoptosis by activating autophagy . In vivo, it was found that intra-articular injection of this compound could ameliorate the surgery-induced cartilage degradation in a rat OA model .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the expression of PAR2, the target of this compound, was significantly up-regulated in OA articular cartilage tissues as well as in interleukin 1β (IL-1β) stimulated chondrocytes . This suggests that the efficacy of this compound may be influenced by the presence of inflammatory cytokines like IL-1β.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZ3451 involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:
Formation of the Benzimidazole Core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Bromination: Introduction of a bromine atom at a specific position on the aromatic ring.
Cyclization: Formation of the benzodioxole ring through cyclization reactions.
Final Coupling: Coupling of the benzimidazole core with a cyanophenyl group and a cyclohexylethyl group to form the final product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can occur at the bromine-substituted aromatic ring.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products:
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Formation of de-brominated benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives
Scientific Research Applications
AZ3451 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationship of PAR2 antagonists.
Biology: Investigates the role of PAR2 in cellular signaling pathways.
Medicine: Explores potential therapeutic applications in treating inflammatory diseases, osteoarthritis, and other conditions involving PAR2 .
Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic agents
Comparison with Similar Compounds
AZ8838: Another PAR2 antagonist with similar potency but different binding characteristics.
GB83: A PAR2 agonist with a unique mechanism of action distinct from AZ3451.
Comparison:
This compound vs. AZ8838: Both compounds inhibit PAR2, but this compound has a higher affinity and different binding site, making it more effective in certain applications.
This compound vs. GB83: While this compound is an antagonist, GB83 acts as an agonist, highlighting the diverse mechanisms through which PAR2 can be modulated.
This compound stands out due to its high potency, selectivity, and unique binding mechanism, making it a valuable compound in the study of PAR2 and its related pathways .
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOGFGHTPYADT-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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